![molecular formula C17H26OSi2 B12609034 Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane CAS No. 648428-56-2](/img/structure/B12609034.png)

Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(ナフタレン-2-イル)(トリメチルシリル)メトキシ]トリメチルシランは、ナフタレン環とトリメチルシリル基を特徴とする有機ケイ素化合物です。この化合物は、その独特の構造特性により、さまざまな科学的および工業的用途で価値があります。

製造方法

合成ルートと反応条件

[(ナフタレン-2-イル)(トリメチルシリル)メトキシ]トリメチルシランの合成は、通常、ナフタレン誘導体とトリメチルシリル試薬の反応によって行われます。一般的な方法の1つは、ナフタレンをピリジンなどの塩基の存在下でトリメチルシリルクロリドと反応させることです。 反応条件には、多くの場合、無水溶媒と不活性雰囲気を含めることが必要です。これにより、水分と酸素が反応を妨げるのを防ぎます .

工業生産方法

この化合物の工業生産には、同様の合成ルートを使用しますが、収量と効率を高めるために最適化された大規模反応が含まれる場合があります。 これには、連続フロー反応器や高度な精製技術の使用が含まれ、最終製品の純度が保証されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method is the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

化学反応の分析

反応の種類

[(ナフタレン-2-イル)(トリメチルシリル)メトキシ]トリメチルシランは、さまざまな化学反応を起こすことができます。これには次のようなものがあります。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。

還元: 水素化アルミニウムリチウムなどの試薬を使用して還元反応を実施できます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。

還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。

置換: ハロゲン、有機金属試薬.

生成される主な生成物

これらの反応で生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル基やカルボニル基を有するナフタレン誘導体が生成される可能性があり、還元により完全または部分的に還元されたナフタレン環が生成される可能性があります .

科学研究における用途

[(ナフタレン-2-イル)(トリメチルシリル)メトキシ]トリメチルシランは、科学研究で幅広く用途があります。

化学: より複雑な有機ケイ素化合物の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。

生物学: 生体分子の安定性と反応性を高めるために、生体分子の修飾に使用されます。

医学: 医薬品の溶解性とバイオアベイラビリティを変更する能力により、薬物送達システムにおける潜在的な用途について調査されています。

科学的研究の応用

Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.

Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties

作用機序

[(ナフタレン-2-イル)(トリメチルシリル)メトキシ]トリメチルシランが効果を発揮するメカニズムは、主にさまざまな分子標的に相互作用する能力によるものです。トリメチルシリル基は保護基として機能し、分子中の他の官能基の反応性を一時的に変更できます。 これにより、選択的な反応が実現し、複雑な分子の合成が促進されます .

類似の化合物との比較

類似の化合物

トリメチルシラン: ナフタレン環を持たない、同様の構造を有する有機ケイ素化合物です。

トリエチルシラン: トリメチルシランに似ていますが、メチル基の代わりにエチル基を持っています。

トリス(トリメチルシリル)シラン: ケイ素原子に3つのトリメチルシリル基が結合しており、異なる反応性と用途を提供します

ユニークさ

[(ナフタレン-2-イル)(トリメチルシリル)メトキシ]トリメチルシランは、ナフタレン環の存在によりユニークです。ナフタレン環は、独特の電子特性と立体特性を与えます。 これは、他の同様の化合物では提供できない特定の反応性と安定性を必要とする用途に特に役立ちます .

類似化合物との比較

Similar Compounds

Trimethylsilane: An organosilicon compound with a similar structure but lacking the naphthalene ring.

Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.

Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a silicon atom, offering different reactivity and applications

Uniqueness

Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability that other similar compounds may not provide .

特性

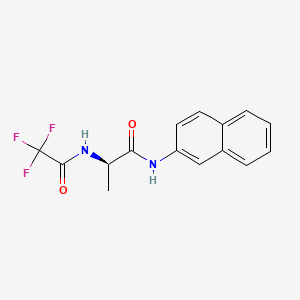

CAS番号 |

648428-56-2 |

|---|---|

分子式 |

C17H26OSi2 |

分子量 |

302.6 g/mol |

IUPAC名 |

trimethyl-[naphthalen-2-yl(trimethylsilyl)methoxy]silane |

InChI |

InChI=1S/C17H26OSi2/c1-19(2,3)17(18-20(4,5)6)16-12-11-14-9-7-8-10-15(14)13-16/h7-13,17H,1-6H3 |

InChIキー |

PTGLCPWUNXSDDU-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C(C1=CC2=CC=CC=C2C=C1)O[Si](C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)

![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)

![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)

![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)

![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)